5,6-Dimethoxyisobenzofuran-1(3H)-one

説明

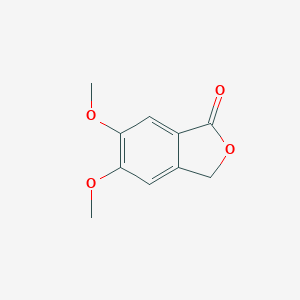

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFAWRZYFYOXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)COC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282301 |

Source

|

| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-88-4, 759409-69-3 |

Source

|

| Record name | m-Meconin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 759409-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Abstract: This document provides a comprehensive technical overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone (or phthalide) family.[1] Found in fungal species, this molecule has attracted significant interest from the scientific community due to its versatile chemical nature and promising biological activities.[1] This guide consolidates key information on its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological functions, including its anticancer and enzyme-inhibiting capabilities. Detailed experimental procedures, data tables, and workflow diagrams are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is characterized by a fused benzene and furanone ring system, with two methoxy groups attached at the C-5 and C-6 positions of the aromatic ring.[1] This structure makes it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 531-88-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2][3] |

| Synonyms | 5,6-Dimethoxyphthalide, Macconine, m-Meconin | [] |

| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |[2][3] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid, Pale Yellow Solid | [3][] |

| Melting Point | 155-157°C | [] |

| Boiling Point | 403.0 ± 45.0°C (Predicted) | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |

| Storage | Store at 2-8°C in an inert atmosphere |[3][] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While comprehensive spectral data is best obtained experimentally, typical and reported data are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Description |

|---|---|

| ¹H NMR | Expected signals would include singlets for the two methoxy groups (around 3.9 ppm), a singlet for the methylene protons of the furanone ring (around 5.2 ppm), and singlets for the two aromatic protons. |

| ¹³C NMR | Key signals are expected for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and the methylene carbon of the furanone ring. |

| Mass Spectrometry (MS) | The precursor ion [M+H]⁺ is observed at m/z 195.06518.[2] Other adducts such as [M+Na]⁺ are also detectable.[5] |

| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected around 1740-1760 cm⁻¹. Additional bands would correspond to C-O and aromatic C-H stretching. |

Synthesis and Reactivity

Synthesis Protocols

The most common laboratory synthesis involves the acid-catalyzed cyclization of a phthalic anhydride precursor. This method is efficient and yields the desired product in high purity after recrystallization.

Experimental Protocol: Cyclization of 4,5-Dimethoxyphthalic Anhydride

-

Reagents:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride (solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalyst, 1–2 mol%)

-

-

Procedure:

-

4,5-dimethoxyphthalic anhydride is suspended in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (1–2 mol%) is carefully added to the mixture.

-

The reaction mixture is heated to 80–100°C and stirred for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

Purification is achieved by recrystallization from ethanol, yielding colorless crystals of this compound.

-

-

Expected Yield: 68–72%

Chemical Reactivity

The isobenzofuranone core is amenable to various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[1]

Table 4: Summary of Chemical Reactions

| Reaction Type | Common Reagents | Major Products Formed | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate | Quinones | [1] |

| Reduction | Sodium borohydride | Dihydro derivatives | [1] |

| Substitution | Bromine, Chlorine | Halogenated compounds |[1] |

Biological Activity and Mechanism of Action

This compound is under investigation for several potential therapeutic applications, primarily due to its effects on cell signaling pathways related to cell growth and apoptosis.[1]

Anticancer Properties

The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This pro-apoptotic activity is a key area of interest for oncology research. The mechanism involves the activation of specific signaling pathways that lead to controlled cell death.[1] While the exact pathway for this specific compound is still under detailed investigation, the general mechanism of apoptosis induction is a promising therapeutic strategy. Related isobenzofuranone derivatives have also demonstrated the ability to increase cell death and potentiate the effects of established chemotherapy agents like cyclophosphamide and cisplatin.[6][7]

Enzyme Inhibition

Research has identified this compound as a tyrosinase inhibitor.[1] Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[8][9][10] By inhibiting this enzyme, the compound has potential applications in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics.[10] The inhibitory mechanism of related isobenzofuranones involves interaction with the copper atoms in the active site of the enzyme.[9]

Antimicrobial Activity

Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens, though this area requires further research to determine the spectrum of activity and mechanism of action.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Table 5: GHS Hazard Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile and significant potential for further research and development. Its accessible synthesis, versatile reactivity, and notable biological activities—particularly in anticancer and enzyme inhibition contexts—make it a compound of high interest for medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in exploring the properties and applications of this promising isobenzofuranone derivative.

References

- 1. This compound | 531-88-4 | Benchchem [benchchem.com]

- 2. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 531-88-4 [sigmaaldrich.com]

- 5. PubChemLite - 5,6-dimethoxy-3h-isobenzofuran-1-one (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 6. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide to its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, physicochemical properties, and biological activities of the isobenzofuranone derivative, 5,6-Dimethoxyisobenzofuran-1(3H)-one. This document provides a consolidated resource for researchers and professionals in drug development, summarizing key data and outlining relevant experimental methodologies.

Natural Occurrence

This compound is a naturally occurring polycyclic aromatic compound. It has been identified as a constituent of the fungal species Pleurotus eryngii, commonly known as the king oyster mushroom[1]. While the family of isobenzofuranones, also known as phthalides, are found in various fungi and plants, the specific isolation of the 5,6-dimethoxy substituted variant has been reported from this edible mushroom[2][3][4]. Fungi, in general, are a rich source of structurally diverse secondary metabolites, including a variety of phthalides with a range of biological activities[2][3][5][6]. The biosynthesis of phthalides in fungi is understood to occur via the polyketide pathway[2].

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [7] |

| Molecular Weight | 194.18 g/mol | [7] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [7] |

| CAS Number | 531-88-4 | [1] |

| Appearance | Solid | |

| XLogP3 | 1.3 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Experimental Protocols

Biological Activity and Signaling Pathways

This compound has garnered attention for its potential biological activities, particularly its pro-apoptotic effects in cancer cells[1]. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism for many anti-cancer therapies. It has been reported that this compound can induce apoptosis by activating specific signaling pathways[1].

While the precise signaling cascade initiated by this compound is not yet fully elucidated, a general overview of the intrinsic and extrinsic apoptosis pathways is provided below. Natural compounds often trigger the intrinsic (mitochondrial) pathway by inducing cellular stress.

Putative Biosynthetic Pathway

Phthalides, including this compound, are biosynthesized in fungi through the polyketide pathway[2]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.

The following diagram illustrates a putative biosynthetic pathway for a generic phthalide core structure, which would be further modified by methylation to produce this compound.

Conclusion

This compound is a naturally occurring fungal metabolite with potential therapeutic applications, particularly in the realm of oncology due to its pro-apoptotic properties. Further research is warranted to fully elucidate its mechanism of action, establish a detailed protocol for its isolation with quantitative yields, and explore its full pharmacological potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. This compound | 531-88-4 | Benchchem [benchchem.com]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS number 531-88-4), a naturally occurring and synthetically accessible isobenzofuranone derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known biological activities and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as m-Meconin, is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is characterized by a fused benzene and furanone ring system with two methoxy groups at the 5- and 6-positions.[1] This compound has been isolated from natural sources, including fungal species such as Pleurotus eryngii, and has garnered significant interest due to its diverse biological activities.[1] Its potential as a tyrosinase inhibitor, antimicrobial agent, and an inducer of apoptosis in cancer cells makes it a promising scaffold for the development of new therapeutic agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 531-88-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2] |

| Synonyms | m-Meconin, 5,6-Dimethoxyphthalide, Macconine | [] |

| Appearance | Pale yellow solid | [] |

| Melting Point | 155-157 °C | [] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |

| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N | [] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 194 | Base Peak | [M]⁺ | [2] |

| 165 | High | [M - CHO]⁺ | [2] |

| 95 | Moderate | [C₆H₃O]⁺ | [2] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |

| C=O (Lactone) | ~1760 (strong) | [4] |

| C-O-C (Ether) | ~1270 and ~1040 (strong) | [5] |

| Aromatic C=C | ~1600 and ~1480 (medium) | [5] |

| Aromatic C-H | ~3050 (weak) | [4] |

| Aliphatic C-H | ~2950 (weak) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While a complete, officially published spectrum is not available, data for a closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, provides valuable insight into the expected chemical shifts.[5]

¹H NMR (300 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]

-

δ 7.80 (d, 1H, J = 8.4 Hz)

-

δ 7.02 (dd, 1H, J = 8.4, 0.6 Hz)

-

δ 6.91 (d, 1H, J = 0.6 Hz)

-

δ 5.25 (s, 2H)

-

δ 3.89 (s, 3H)

¹³C NMR (75 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]

-

δ 171.1, 164.9, 149.6, 127.4, 118.2, 116.7, 106.2, 69.3, 56.1

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic anhydride and acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[1]

References

Elucidation of the Molecular Architecture: A Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative. Found in species such as the fungus Pleurotus eryngii, this compound has garnered scientific interest for its potential biological activities.[1] This document details the spectroscopic data, experimental protocols for synthesis and characterization, and an exploration of its potential biological significance.

Molecular Structure and Properties

This compound possesses a bicyclic structure featuring a furanone ring fused to a benzene ring, with two methoxy groups attached at the 5th and 6th positions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem |

| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |

| CAS Number | 531-88-4 | --INVALID-LINK-- |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | --INVALID-LINK-- |

| Physical State | Solid | Ambeed |

| Melting Point | 142–144°C (from ethanol) | --INVALID-LINK-- |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Data (Computed)

The following table summarizes the computed ¹H NMR data. Experimental data may vary slightly.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | H-7 |

| 7.05 | s | 1H | H-4 |

| 5.25 | s | 2H | H-3 (CH₂) |

| 3.90 | s | 3H | OCH₃ at C-6 |

| 3.85 | s | 3H | OCH₃ at C-5 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 170.5 | C-1 (C=O) |

| 152.0 | C-6 |

| 148.0 | C-5 |

| 128.0 | C-7a |

| 120.0 | C-3a |

| 110.0 | C-7 |

| 108.0 | C-4 |

| 68.0 | C-3 (CH₂) |

| 56.5 | OCH₃ at C-6 |

| 56.0 | OCH₃ at C-5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1736 | Strong | C=O stretch (γ-lactone)[1] |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1270, ~1030 | Strong | C-O stretching (ether and ester) |

| ~2950, ~2850 | Medium | C-H stretching (aliphatic and aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

-

[M+H]⁺: Calculated for C₁₀H₁₁O₄⁺: 195.0652, Found: 195.0651853.[2]

-

[M+Na]⁺: Calculated for C₁₀H₁₀O₄Na⁺: 217.0471, Found: 217.0469.[2]

Key Fragmentation Peaks (LC-MS) [2]

-

m/z 180.0418: [M-CH₃]⁺

-

m/z 151.0677: [M-CO-CH₃]⁺

-

m/z 139.0757: [M-C₂H₂O₂]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Concentrated Sulfuric acid (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture at 80-100°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[1]

Figure 1. Synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Isobenzofuranone derivatives have been reported to exhibit a range of biological activities, including the induction of apoptosis (programmed cell death) in cancer cells.[1] While the specific signaling pathways for this compound are not yet fully elucidated, the general mechanism of apoptosis can be considered. Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Figure 2. Generalized apoptotic signaling pathways.

Further research is required to determine the precise molecular targets and the specific signaling cascade initiated by this compound to induce apoptosis.

Structure Elucidation Workflow

The process of elucidating the structure of a novel or synthesized compound follows a logical workflow, integrating various analytical techniques.

Figure 3. General workflow for structure elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the structure elucidation of this compound. The combination of detailed spectroscopic data from NMR, FT-IR, and mass spectrometry, alongside a reliable synthetic protocol, confirms the molecular architecture of this compound. While its biological activities are an area of ongoing research, the potential for this and similar isobenzofuranone scaffolds in drug discovery warrants further investigation into their mechanisms of action and therapeutic applications.

References

The Biological Activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone family, is a naturally occurring compound found in species such as the fungus Pleurotus eryngii.[1] Its unique fused benzene and furanone ring structure has drawn attention for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its related compounds, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development.

Biological Activities

This compound has been investigated for a range of biological activities, demonstrating potential in several therapeutic areas. Preliminary studies suggest its involvement in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The primary mechanism of its anticancer effect is believed to be the induction of apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways.[1][2]

Anticancer Activity

Table 1: Anticancer Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa (Cervical Cancer) | 66.2 | [1] |

| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase | Potent Inhibition | [3] |

| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Tyrosinase | Potent Inhibition | [3] |

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens.[1][2] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented. The data below from related N-(3-phthalidyl) amines provides a reference for the potential antimicrobial activity of isobenzofuranone derivatives.

Table 2: Antimicrobial Activity of N-(3-phthalidyl) Amine Derivatives

| Compound | Microorganism | Activity (at 5 mg/ml) | Reference |

| B1-B4 | E. coli | Inhibition | [4] |

| B1-B4 | S. aureus | Strong Inhibition | [4] |

| B1-B4 | C. albicans | Inhibition | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of isobenzofuranones has been investigated, with studies showing a reduction in the production of pro-inflammatory mediators. For instance, the related compound 5,7-Dimethoxyisobenzofuran-1(3H)-one has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1]

Table 3: Anti-inflammatory Activity of an Isobenzofuran-1(3H)-one Derivative

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | NO Production Inhibition | LPS-activated Macrophages | 17.2 | [1] |

Enzyme Inhibitory Activity

This compound has been identified as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[2] Tyrosinase is a key enzyme in melanin synthesis. While a specific IC50 value for the 5,6-dimethoxy isomer is not provided in the available literature, the potent inhibitory activity of other isobenzofuran-1(3H)-one derivatives has been reported.[3]

Mechanism of Action: Induction of Apoptosis

A significant aspect of the anticancer activity of this compound is its ability to induce apoptosis, with evidence pointing towards the involvement of the mitochondrial (intrinsic) pathway.[1] This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer. The general mechanism involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

The following diagram illustrates the proposed mitochondrial pathway of apoptosis and the potential points of intervention by this compound.

Caption: Proposed Mitochondrial Apoptosis Pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: MTT Assay Workflow.

Protocol:

-

Seed cancer cells (e.g., HeLa, breast cancer cell lines) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: MIC Assay Workflow.

Protocol:

-

Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under conditions optimal for the growth of the microorganism.

-

After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth (no turbidity).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Caption: NO Production Assay Workflow.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage inhibition of NO production.

Enzyme Inhibitory Activity: Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanogenesis.

Caption: Tyrosinase Inhibition Assay Workflow.

Protocol:

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and different concentrations of this compound. Kojic acid can be used as a positive control.

-

Pre-incubate the plate for a few minutes at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-tyrosine).

-

Measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potential as an anticancer agent, particularly through the induction of apoptosis, is of significant interest. While quantitative data for this specific compound is limited, the activities of its structural analogs suggest a favorable profile. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this and related isobenzofuranone compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting more extensive in vitro and in vivo efficacy and toxicity studies to fully characterize the pharmacological profile of this compound.

References

5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family. It has garnered scientific interest due to its presence in some fungal species and its potential as a scaffold for the development of bioactive molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a tyrosinase inhibitor and an anticancer agent. While specific quantitative data for this particular isomer is limited in publicly accessible literature, this guide consolidates information on closely related compounds to provide valuable insights for researchers in the field.

Chemical Properties and Synthesis

This compound possesses a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions. These methoxy groups contribute to the electron-rich nature of the aromatic system, influencing its reactivity and potential biological interactions.

Synthesis:

The most common laboratory synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.

Experimental Protocol: Synthesis via Cyclization

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Concentrated Sulfuric acid (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

4,5-Dimethoxyphthalic anhydride is treated with acetic anhydride.

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction mixture is heated at 80-100°C for 4-6 hours. The reaction proceeds via intramolecular esterification to form the lactone ring.

-

The crude product is then purified by recrystallization from ethanol.

-

The final product is obtained as colorless crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 68-72% | [1] |

| Melting Point | 142-144°C | [1] |

An alternative, though less direct, synthetic approach involves the use of N-substituted phthalimide intermediates. This method, while optimized for other derivatives, can be adapted for methoxy substitutions.

Figure 1: Synthetic pathways for this compound.

Biological Activities

Tyrosinase Inhibition

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a control).

-

Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM) to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticancer Activity and Apoptosis Induction

The isobenzofuranone core is present in a number of natural products with cytotoxic and anticancer properties. While specific IC50 values for this compound against various cancer cell lines are not extensively documented, studies on related dimethoxyisobenzofuranone isomers provide some insight. For instance, 4,6-dimethoxyisobenzofuran-1(3H)-one and 5,7-dimethoxyisobenzofuran-1(3H)-one have reported cytotoxic activity against HeLa cells.

Quantitative Data for Related Isomers:

| Compound | Cell Line | IC50 (µM) | Reference |

| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | [1] |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | [1] |

The mechanism of action for the anticancer effects of some phthalide derivatives is suggested to be through the induction of apoptosis. Based on studies of related phthalimide derivatives, it is hypothesized that these compounds may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Figure 2: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential biological activity. While direct and extensive experimental data on its efficacy as a tyrosinase inhibitor and anticancer agent are currently lacking in the literature, the activity of related isomers and derivatives provides a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound for tyrosinase inhibition and its cytotoxicity against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its apoptotic activity, including the key protein targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of substituted isobenzofuranones to understand the structural requirements for optimal activity.

This technical guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound and its analogs. The provided protocols and summarized data for related compounds offer a starting point for new and impactful research in the fields of drug discovery and development.

References

An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, with the IUPAC name 5,6-dimethoxy-3H-2-benzofuran-1-one , is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family.[1][2][] It has been isolated from fungal species such as Pleurotus eryngii.[1] This molecule has garnered significant attention within the scientific community for its diverse biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities with available quantitative data, and detailed experimental protocols for its study.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | 5,6-dimethoxy-3H-2-benzofuran-1-one | [2][] |

| CAS Number | 531-88-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 142–144°C | [1] |

| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N | [1][2] |

Synthesis

A common and well-documented laboratory synthesis method for this compound involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Experimental Protocol: Synthesis from 4,5-Dimethoxyphthalic Anhydride

Materials:

-

4,5-dimethoxyphthalic anhydride

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.

-

Add a catalytic amount (1–2 mol%) of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 80–100°C and maintain this temperature for 4–6 hours, with continuous stirring. The reaction proceeds via an intramolecular esterification, leading to the formation of the lactone ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified by recrystallization from ethanol.

-

The resulting product should be colorless crystals with a melting point in the range of 142–144°C.[1]

Expected Yield: 68–72%[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity

This compound has shown promise in several areas of pharmacological research, primarily as an anticancer agent and a tyrosinase inhibitor.

Anticancer Activity

Quantitative Data on Related Isomers:

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | 65.7 | [1] |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | Cytotoxicity | 66.2 | [1] |

Mechanism of Action: The anticancer activity is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death (apoptosis).[1] While the precise molecular targets are still under investigation, it is suggested that the compound modulates pathways related to cell growth and apoptosis.[1] A study on the related compound napabucasin suggests that targeting the Akt/mTOR signaling pathway can induce apoptosis and autophagy in cancer cells. This pathway involves the inhibition of pro-apoptotic proteins like Bim, Bax, and Bad, and the activation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.

Proposed Apoptosis Induction Pathway:

Caption: Proposed mechanism of apoptosis induction.

Tyrosinase Inhibition

Research has indicated that this compound acts as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[1] Tyrosinase is a key enzyme in melanin synthesis.

Experimental Protocols for Biological Assays

3.2.1. Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of tyrosinase activity.

Materials:

-

Tyrosinase enzyme solution

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare different concentrations of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution or control to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of tyrosinase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at different time intervals (e.g., every 2 minutes for 20 minutes).

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

3.2.2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Apoptosis Assay Workflow:

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising natural product with demonstrated potential in the fields of oncology and dermatology. Its straightforward synthesis and interesting biological profile make it an attractive scaffold for further investigation and drug development. This guide provides a foundational understanding of its properties and the methodologies to explore its therapeutic potential. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activities and to establish a more comprehensive quantitative profile of its efficacy.

References

An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a bioactive compound with significant potential in various therapeutic areas. This document outlines its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic processes.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Type | Identifier |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one[1] |

| CAS Number | 531-88-4[1] |

| PubChem CID | 230460[1] |

| Molecular Formula | C10H10O4[1] |

| Molecular Weight | 194.18 g/mol [1] |

| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |

| Synonyms | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE[1], Metameconine[1], Macconine[1], 5,6-Dimethoxyphthalide[], NSC 25379[], m-Meconin[] |

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative look at their cytotoxic and enzyme-inhibiting properties.

| Compound | Cell Line / Enzyme | IC50 Value (µM) | Biological Activity |

| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | Cytotoxicity[3] |

| 4,6-Dimethoxyisobenzofuran-1(3H)-one | LPS-activated macrophages | 67.9 | Nitric Oxide Inhibition[3] |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | Cytotoxicity[3] |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | LPS-activated macrophages | 17.2 | Nitric Oxide Inhibition[3] |

| C-3 functionalized isobenzofuranone (16) | K562 | 2.79 | Antiproliferative[4] |

| C-3 functionalized isobenzofuranone (18) | K562 | 1.71 | Antiproliferative[4] |

| Etoposide (Positive Control) | K562 | 7.06 | Antiproliferative[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[3]

Materials:

-

4,5-dimethoxyphthalic anhydride

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.

-

Add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at 80–100°C for 4–6 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool.

-

Purify the crude product by recrystallization from ethanol.

-

The expected yield of colorless crystals is typically in the range of 68–72%.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[4]

Materials:

-

Synthesized isobenzofuran-1(3H)-one compounds

-

U937 and K562 cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Etoposide (positive control)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., up to 100 µM) and the positive control (etoposide). Use DMSO as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Visualized Pathways and Workflows

Graphical representations of complex biological and chemical processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key biological pathway influenced by this compound and a general workflow for its synthesis.

Caption: Proposed mechanism of apoptosis induction in cancer cells.

Caption: General workflow for the synthesis of the target compound.

Concluding Remarks

This compound and its related structures represent a promising class of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3] The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these isobenzofuranones is warranted to fully explore their therapeutic potential.

References

Potential Research Applications of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide found in the edible mushroom Pleurotus eryngii, is emerging as a molecule of significant interest for biomedical research.[1] This technical guide provides a comprehensive overview of its potential research applications, summarizing its known biological activities, and providing detailed experimental methodologies based on available scientific literature. The document covers its potential as an anticancer, antimicrobial, and tyrosinase inhibitory agent, offering a foundation for further investigation and drug development endeavors.

Introduction

This compound belongs to the isobenzofuranone class of compounds, characterized by a fused benzene and furanone ring system.[1] The presence of two methoxy groups on the benzene ring influences its electronic properties and biological interactions.[1] Naturally sourced from fungi, this compound has attracted attention for its diverse bioactive potential.[1] Preliminary studies suggest its involvement in crucial cellular processes, including the induction of apoptosis in cancer cells and the inhibition of key enzymes, highlighting its promise as a lead compound for therapeutic development.[1][2] This guide aims to consolidate the current knowledge on this compound and provide a practical framework for researchers exploring its applications.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| CAS Number | 531-88-4 | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 142–144°C | [1] |

| Solubility | Soluble in ethanol | [1] |

Potential Research Applications

Anticancer Activity

Preliminary evidence suggests that this compound exhibits anticancer properties, primarily through the induction of apoptosis.[1][2] While specific IC50 values for this compound against various cancer cell lines are not yet widely published in readily accessible literature, related isobenzofuranone derivatives have shown potent cytotoxic effects. Further research is warranted to quantify the anticancer efficacy of this compound against a broad panel of human cancer cell lines.

Logical Relationship for Anticancer Activity Investigation

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity

The isobenzofuranone scaffold is present in various natural products with known antimicrobial properties. Initial studies indicate that this compound may possess activity against various pathogens.[1] However, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a wide range of bacteria and fungi are needed to fully characterize its antimicrobial spectrum and potential for development as an anti-infective agent.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Studies have shown that isobenzofuran-1(3H)-ones can act as tyrosinase inhibitors.[1] The potential of this compound to inhibit tyrosinase activity presents an exciting avenue for research in dermatology and cosmetology.

Signaling Pathway of Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Ethanol (for recrystallization)

Procedure:

-

Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.

-

Add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at 80–100°C for 4–6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by recrystallization from ethanol to yield colorless crystals.

Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HeLa)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Signaling Pathway Analysis (Western Blot)

This is a general protocol to investigate the effect of the compound on key apoptotic proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control (β-actin).

Apoptosis Signaling Pathway

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Comprehensive screening against a wide array of cancer cell lines, bacterial strains, and fungal species to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in animal models to assess its therapeutic potential for various diseases.

References

An In-Depth Technical Guide on the Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative, has garnered significant interest within the scientific community owing to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anticancer, anti-inflammatory, antimicrobial, and tyrosinase inhibitory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a polycyclic aromatic compound that has been isolated from various natural sources, including fungal species. Its core structure, featuring a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions, is the basis for its diverse biological effects. Preliminary studies have demonstrated its potential as a therapeutic agent, exhibiting a range of activities including cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, and modulation of enzymatic activity. This guide aims to provide a detailed technical examination of the molecular mechanisms underlying these effects.

Anticancer Activity

The anticancer properties of this compound have been a primary focus of research. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).

Cytotoxicity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its isomers provide an indication of its potential potency. For instance, 5,7-Dimethoxyisobenzofuran-1(3H)-one and 4,6-Dimethoxyisobenzofuran-1(3H)-one have demonstrated cytotoxicity against HeLa cells with IC₅₀ values of 66.2 μM and 65.7 μM, respectively[1]. It has been noted that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating effective cytotoxicity at low concentrations[1].

Table 1: Cytotoxicity of Dimethoxyisobenzofuran-1(3H)-one Isomers

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | [1] |

| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | [1] |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis. Research has indicated its ability to trigger apoptosis in leukemia cells through mitochondrial pathways[1]. This process is often regulated by the Bcl-2 family of proteins and the activation of caspases.

The induction of apoptosis by this compound is believed to involve the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors.

Figure 1: Proposed Intrinsic Apoptosis Pathway. This diagram illustrates the potential mechanism of apoptosis induction by this compound, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.

Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

This protocol is used to detect changes in the expression of apoptosis-related proteins.

-

Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages[1].

Inhibition of NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, it is hypothesized to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Figure 2: Proposed NF-κB Inhibition Pathway. This diagram depicts the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the IKK complex, preventing NF-κB activation.

Experimental Protocol

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens[1].

Experimental Protocol

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tyrosinase Inhibitory Activity

Research has indicated that this compound acts as a tyrosinase inhibitor, which is relevant for the treatment of hyperpigmentation disorders[1]. Tyrosinase is a key enzyme in melanin biosynthesis.

Experimental Protocol

This in vitro assay is commonly used to screen for tyrosinase inhibitors.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.

-

Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to induce apoptosis in cancer cells, inhibit pro-inflammatory signaling pathways, and modulate key enzymatic activities underscores its therapeutic potential. Further in-depth studies are warranted to fully elucidate the specific molecular targets and to quantify its efficacy in various preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is a white to off-white solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 531-88-4 | [2] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2] |

| Melting Point | 142-144 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol | [1] |

| Appearance | Colorless crystals | [1] |

Safety and Handling

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | 3 |

Source: PubChem[2]

Hazard and Precautionary Statements

Signal Word: Warning

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-